molecular formula C20H22N2O4 B15250880 Fmoc-beta-N,N-dimethylamino-D-ala

Fmoc-beta-N,N-dimethylamino-D-ala

Cat. No.: B15250880
M. Wt: 354.4 g/mol
InChI Key: MLHXMAJLOUQRJN-GOSISDBHSA-N
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Description

Fmoc-beta-N,N-dimethylamino-D-ala is a derivative of alanine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-N,N-dimethylamino-D-ala typically involves the protection of the amino group of beta-N,N-dimethylamino-D-alanine with the Fmoc group. One common method involves dissolving beta-N,N-dimethylamino-D-alanine in a basic solution, such as sodium carbonate, and then adding Fmoc chloride in an organic solvent like dioxane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of this compound .

Mechanism of Action

The mechanism of action of Fmoc-beta-N,N-dimethylamino-D-ala involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for peptide bond formation. This allows for the sequential addition of amino acids to build the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

(2R)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m1/s1

InChI Key

MLHXMAJLOUQRJN-GOSISDBHSA-N

Isomeric SMILES

CN(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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